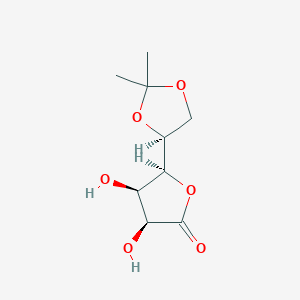

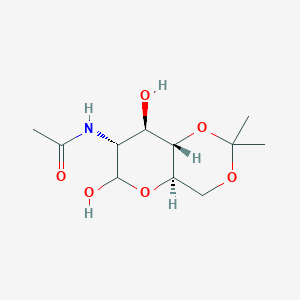

5,6-O-イソプロピリデン-L-グルノ-1,4-ラクトン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5,6-O-Isopropylidene-L-gulono-1,4-lactone and related derivatives involves multiple steps, starting from simpler sugar molecules or lactones. One efficient method for synthesizing L-gulono-1,4-lactone involves the reduction of D-glucofuranurono-6,3-lactone, derived from D-glucose, and further chemical modifications to introduce the isopropylidene group at specific positions (Crawford, 1981).

Molecular Structure Analysis

The molecular structure of 5,6-O-Isopropylidene-L-gulono-1,4-lactone is characterized by the presence of an isopropylidene group, which is a ketal formed by the reaction of two hydroxyl groups with acetone. This structural modification significantly influences the molecule's reactivity and stability, making it a valuable intermediate for further chemical transformations.

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, including further functionalization, ring-opening, and polymerization reactions. It serves as a versatile building block for synthesizing new compounds with potential biological or material applications. For example, polyurethanes with lactone groups in the pendants and main chains were synthesized using L-gulonolactone-derived diols, showing the compound's utility in polymer chemistry (Yamanaka & Hashimoto, 2002).

科学的研究の応用

修飾化合物の合成

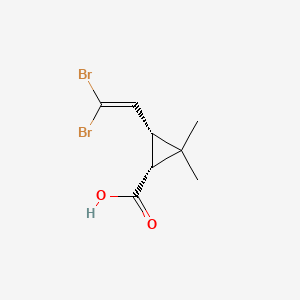

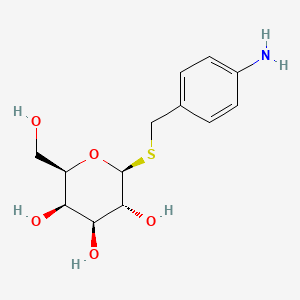

この化合物は、2位と3位が修飾されたさまざまな化合物の合成に有用な出発物質です {svg_1}。これは、有機化学における汎用性の高い試薬となります。

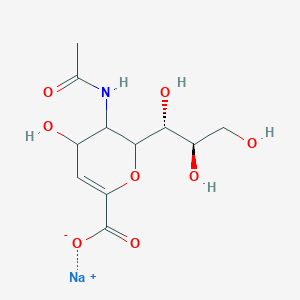

グリセロール誘導体

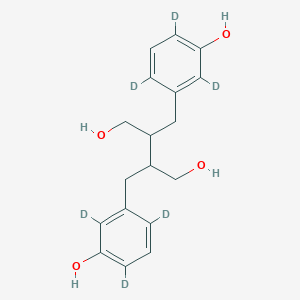

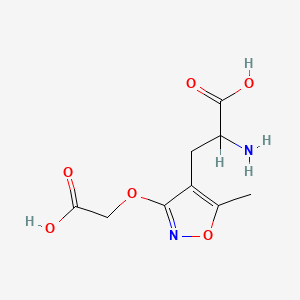

5,6-O-イソプロピリデン-L-グルノ-1,4-ラクトンはグリセロール誘導体です {svg_2}。グリセロール誘導体は、医薬品、化粧品、食品、化学産業など、さまざまな分野で幅広い用途を持っています。

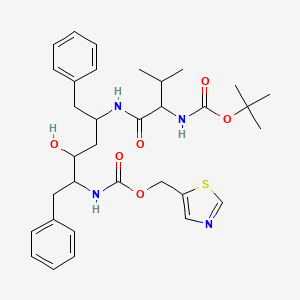

細胞毒性活性

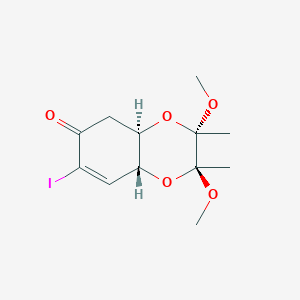

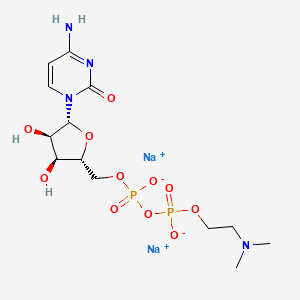

この化合物は強力な細胞毒性活性を持っています {svg_3}。 ヒト細胞株において、癌細胞の増殖を阻害し、アポトーシスを誘導することができます {svg_4}。これは、癌研究や治療のための潜在的な候補となります。

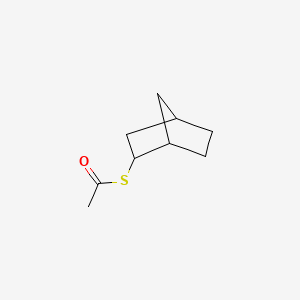

化学合成

5,6-O-イソプロピリデン-L-グルノ-1,4-ラクトンは、化学合成のための試薬です {svg_5}。これは、さまざまな他の化合物の合成に使用できます。

製薬試験

この化合物は、製薬試験に使用されます {svg_6}。これは、新規薬剤の有効性と安全性を試験するために使用できます。

研究開発

作用機序

Target of Action

It is known to be a valuable compound in the biomedical industry, utilized in the research and development of pharmaceutical drugs targeting various diseases .

Mode of Action

It is a reagent for chemical synthesis , and it’s a useful starting material for the synthesis of an array of compounds modified in the 2 and 3 positions .

Result of Action

5,6-O-Isopropylidene-L-gulono-1,4-lactone has been reported to have potent cytotoxic activity. It is able to inhibit the growth of cancer cells and induce apoptosis in human cell lines .

特性

IUPAC Name |

(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTPPVKRHGNFKM-BNHYGAARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C(C(=O)O2)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)[C@@H]2[C@@H]([C@@H](C(=O)O2)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662043 |

Source

|

| Record name | 5,6-Isopropylidene-L-gulonic acid gamma-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94697-68-4 |

Source

|

| Record name | 5,6-Isopropylidene-L-gulonic acid gamma-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes 5,6-O-Isopropylidene-L-gulono-1,4-lactone a suitable building block for biodegradable polymers?

A1: 5,6-O-Isopropylidene-L-gulono-1,4-lactone is a derivative of L-gulonic acid, which itself stems from L-ascorbic acid (vitamin C). [] This makes it a readily available and bio-based starting material. The molecule possesses two hydroxyl groups that can react with diisocyanates to form polyurethanes. [] The presence of the lactone ring in the structure is crucial. After polymerization, the resulting polyurethane contains hydrolytically labile ester linkages within its backbone, enabling its degradation under physiological conditions. []

Q2: How does the hydrolysis rate of polyurethanes synthesized from 5,6-O-Isopropylidene-L-gulono-1,4-lactone compare to similar compounds?

A2: Research indicates that polyurethanes synthesized from 5,6-O-Isopropylidene-L-gulono-1,4-lactone demonstrate a faster hydrolysis rate compared to polyurethanes derived from methyl β-D-glucofuranosidurono-6,3-lactone under similar conditions (phosphate buffer solution, pH 8.0, 27°C). [] This suggests that the specific structure of the 5,6-O-Isopropylidene-L-gulono-1,4-lactone-derived monomer contributes to enhanced hydrolytic degradability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)

![[4-[3-Methoxycarbonyl-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)-2H-isoquinolin-2-ium-2-yl]phenyl]azanium;chloride](/img/structure/B1141876.png)